5-Chloro-8-(chloromethyl)quinoxaline
Beschreibung
5-Chloro-8-(chloromethyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with chlorine at position 5 and a chloromethyl group at position 7. Quinoxalines are nitrogen-containing bicyclic systems known for their versatility in medicinal chemistry, industrial applications, and materials science . Studies suggest that quinoxaline derivatives, including those with chloromethyl groups, exhibit unique binding modes to biological targets, such as histone deacetylases (HDACs), due to their ability to interact with zinc ions and hydrophobic pockets in enzymes .
Eigenschaften
Molekularformel |
C9H6Cl2N2 |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
5-chloro-8-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2 |
InChI-Schlüssel |
LMMMLWZSZBCXKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1CCl)N=CC=N2)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(chloromethyl)quinoxaline typically involves the condensation of 2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of 5-Chloro-8-(chloromethyl)quinoxaline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-8-(chloromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-(chloromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 5-Chloro-8-(chloromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival pathways .
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Reactivity
- 5-Chloro-8-(chloromethyl)quinoxaline vs. This positional difference significantly alters binding affinity and specificity in HDAC inhibition . Electronic effects: The electron-withdrawing chloro and chloromethyl groups reduce the electron density of the quinoxaline ring, enhancing electrophilic reactivity. In contrast, methyl or methoxy substituents (e.g., 5-Methylquinoxaline, CAS 13708-12-8) increase electron density, reducing reactivity .
Core Heterocycle Variations
- Quinoxaline vs. The single nitrogen in quinoline reduces hydrogen-bonding capacity compared to quinoxaline’s dual nitrogen atoms, impacting interactions with biological targets .
Physical and Chemical Properties
- Boiling Point and Solubility: 5-Chloro-8-(chloromethyl)quinoxaline likely has a higher boiling point than 5-Methylquinoxaline due to increased molecular weight and polarity from chlorine atoms. 5-(Chloromethyl)-8-methoxyquinoline (CAS 740797-41-5) has a boiling point of 352.8°C and vapor pressure of 7.62E-05 mmHg at 25°C, reflecting the influence of methoxy and chloromethyl groups .
- Similar effects are expected for 5-Chloro-8-(chloromethyl)quinoxaline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
